
Copper;4-hydroxy-4-phenylbut-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper;(Z)-4-hydroxy-4-phenylbut-3-en-2-one is an organocopper compound that features a copper atom coordinated to a (Z)-4-hydroxy-4-phenylbut-3-en-2-one ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of copper;(Z)-4-hydroxy-4-phenylbut-3-en-2-one typically involves the reaction of copper salts with (Z)-4-hydroxy-4-phenylbut-3-en-2-one under controlled conditions. One common method is to dissolve copper(II) acetate in a suitable solvent, such as ethanol, and then add (Z)-4-hydroxy-4-phenylbut-3-en-2-one to the solution. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of copper;(Z)-4-hydroxy-4-phenylbut-3-en-2-one may involve large-scale batch or continuous processes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions
Copper;(Z)-4-hydroxy-4-phenylbut-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can participate in reduction reactions, where the copper center is reduced.
Substitution: Ligand exchange reactions can occur, where the (Z)-4-hydroxy-4-phenylbut-3-en-2-one ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. Reactions are typically carried out in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used. These reactions are often performed under inert atmospheres to prevent oxidation.
Substitution: Ligand exchange reactions may involve the use of other ligands such as phosphines or amines. These reactions are usually conducted in organic solvents at ambient or elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) species. Substitution reactions result in the formation of new copper-ligand complexes.
科学的研究の応用
Copper;(Z)-4-hydroxy-4-phenylbut-3-en-2-one has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including coupling reactions and oxidation-reduction processes.
Biology: The compound’s potential as an antimicrobial agent is being explored due to its ability to generate reactive oxygen species.
Medicine: Research is ongoing to investigate its potential as an anticancer agent, leveraging its ability to induce oxidative stress in cancer cells.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanocomposites, due to its unique electronic properties.
作用機序
The mechanism by which copper;(Z)-4-hydroxy-4-phenylbut-3-en-2-one exerts its effects involves several pathways:
Generation of Reactive Oxygen Species (ROS): The copper center can catalyze the production of ROS, which can damage cellular components such as DNA, proteins, and lipids.
Interaction with Biomolecules: The compound can bind to and modify biomolecules, disrupting their normal function.
Induction of Oxidative Stress: By generating ROS, the compound can induce oxidative stress in cells, leading to cell death, particularly in cancer cells.
類似化合物との比較
Similar Compounds
Copper(II) acetate: A simple copper salt used in various chemical reactions.
Copper(II) sulfate: Another common copper salt with applications in agriculture and industry.
Copper(I) chloride: A copper(I) compound used in organic synthesis and catalysis.
Uniqueness
Copper;(Z)-4-hydroxy-4-phenylbut-3-en-2-one is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic and biological applications compared to other copper compounds.
特性
分子式 |
C20H20CuO4 |
|---|---|
分子量 |
387.9 g/mol |
IUPAC名 |
copper;4-hydroxy-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/2C10H10O2.Cu/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;/h2*2-7,12H,1H3; |
InChIキー |
UXOQYPBHIRRXKP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C=C(C1=CC=CC=C1)O.CC(=O)C=C(C1=CC=CC=C1)O.[Cu] |
物理的記述 |
Blue-green solid; [Gelest MSDS] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


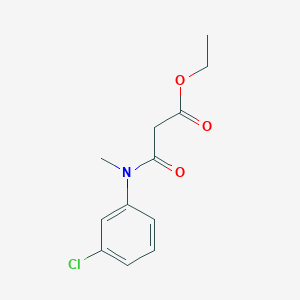
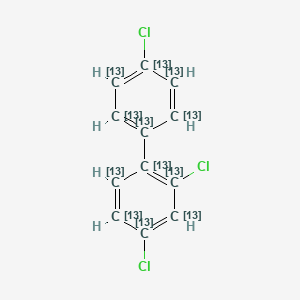


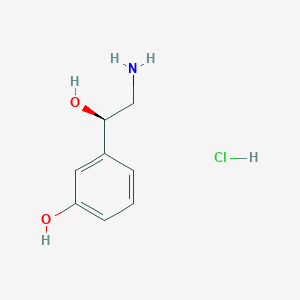
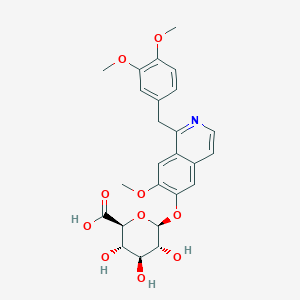
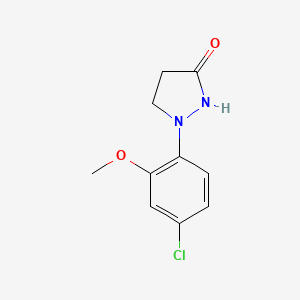
![Tert-butyl 1-[3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate](/img/structure/B13850039.png)
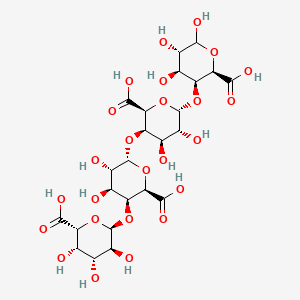
![[(2R,3S,4S,5R,6R)-6-[[(3S,10R,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate](/img/structure/B13850045.png)
![6-benzyl-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B13850053.png)
![tert-Butyl 6'-Bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13850069.png)


